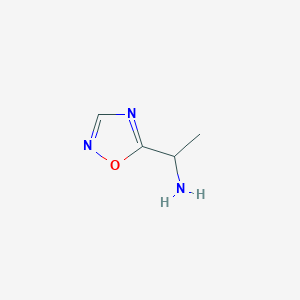

1-(1,2,4-Oxadiazol-5-yl)ethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7N3O |

|---|---|

Molecular Weight |

113.12 g/mol |

IUPAC Name |

1-(1,2,4-oxadiazol-5-yl)ethanamine |

InChI |

InChI=1S/C4H7N3O/c1-3(5)4-6-2-7-8-4/h2-3H,5H2,1H3 |

InChI Key |

CIHQZPVUYBHNQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=NO1)N |

Origin of Product |

United States |

Significance of the 1,2,4 Oxadiazole Heterocycle in Chemical Biology and Medicinal Chemistry Research

The five-membered 1,2,4-oxadiazole (B8745197) ring system has garnered considerable attention in the scientific community due to its unique properties and broad spectrum of biological activities. mdpi.comnih.gov This heterocycle is a valuable tool in drug discovery, often utilized as a bioisostere for ester and amide groups. mdpi.comresearchgate.netscispace.comnih.gov This is particularly advantageous as it can enhance metabolic stability by being resistant to hydrolysis by esterases, a common issue with ester-containing compounds. researchgate.netscispace.comnih.gov

The versatility of the 1,2,4-oxadiazole nucleus is demonstrated by its presence in compounds exhibiting a wide array of pharmacological effects. These include antimicrobial, anti-inflammatory, anticancer, antiviral, and various central nervous system activities. nih.gov The ability to readily modify the substituents on the oxadiazole ring allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, enabling the design of potent and selective drug candidates. nih.gov Furthermore, the hydrophilic and electron-donating characteristics of the oxadiazole ring facilitate binding to enzymes and other biomolecules through non-covalent interactions, while its thermal and chemical resistance contributes to its stability in biological systems. mdpi.com

The significance of this scaffold is not limited to pharmaceuticals. Derivatives of 1,2,4-oxadiazole have also shown promise in agriculture as potential pesticides, with demonstrated nematocidal, anti-fungal, and antibacterial activities. d-nb.infonih.gov

Historical Context of 1,2,4 Oxadiazole Research and Its Derivatives

The journey of the 1,2,4-oxadiazole (B8745197) ring began in 1884 when it was first synthesized by Tiemann and Krüger. mdpi.comchim.it Initially termed azoxime, it remained a chemical curiosity for several decades. mdpi.com It wasn't until the 1940s that the biological potential of 1,2,4-oxadiazole derivatives began to be explored. mdpi.com A significant milestone was reached in the 1960s with the introduction of Oxolamine, a cough suppressant and the first commercial drug to feature the 1,2,4-oxadiazole ring. mdpi.comchim.it

The latter half of the 20th century and the beginning of the 21st century have witnessed a surge in research interest surrounding this heterocycle. mdpi.comlifechemicals.com This renewed focus can be attributed to the recognition of the 1,2,4-oxadiazole moiety as a stable bioisostere and its potential as a peptidomimetic. lifechemicals.com The discovery of naturally occurring alkaloids containing the 1,2,4-oxadiazole ring, such as phidianidines A and B isolated from marine organisms, has further fueled synthetic and biological investigations. lifechemicals.comresearchgate.net Modern synthetic methodologies, including the use of transition-metal catalysis and microwave-assisted synthesis, have significantly improved the efficiency and scalability of producing 1,2,4-oxadiazole derivatives for a wide range of applications. nih.govresearchgate.net

Molecular Mechanisms and Target Engagement of 1,2,4 Oxadiazole Containing Compounds

Investigation of Molecular Interactions with Biological Macromolecules

The biological activity of 1,2,4-oxadiazole-containing compounds is fundamentally governed by their interactions with proteins, enzymes, and receptors at the molecular level. The unique electronic and structural features of the oxadiazole ring facilitate a range of non-covalent interactions that are crucial for target binding and affinity.

Molecular docking and computational studies have elucidated the specific forces at play. The nitrogen and oxygen atoms within the 1,2,4-oxadiazole (B8745197) ring act as hydrogen bond acceptors, forming key interactions with hydrogen bond donors in the active sites of target proteins. For instance, in studies of caspase-3 inhibitors, the nitrogen and oxygen atoms of the oxadiazole ring were found to form hydrogen bonds with the NH groups of amino acid residues like Glycine and Cysteine.

Enzyme Inhibition Studies and Mechanistic Insights

Compounds featuring the 1,2,4-oxadiazole moiety have been extensively investigated as inhibitors of various enzyme families, demonstrating diverse mechanisms of action and potential therapeutic applications.

Derivatives of 1,2,4-oxadiazole have emerged as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are crucial enzymes in the metabolism of monoamine neurotransmitters. The selective inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease. mdpi.com

Research has shown that specific substitutions on the oxadiazole ring are critical for inhibitory potency and selectivity. For example, a study identified 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole as a highly potent and selective MAO-B inhibitor. mdpi.com Other studies on 1,2,4-oxadiazin-5(6H)-ones, a related class, also confirmed their role as effective MAO-B inhibitors. nih.gov The incorporation of scaffolds like N-acylhydrazone and isoindoline onto the 1,2,4-oxadiazole core has been shown to significantly enhance MAO-B inhibition. nih.gov

| Compound Class/Derivative | Target | Potency (IC₅₀) | Selectivity | Reference |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 µM | High selectivity over MAO-A (IC₅₀ = 150 µM) | mdpi.com |

| 1,2,4-Oxadiazin-5(6H)-one derivative (7c) | MAO-B | 0.371 µM | Good | nih.gov |

| 1,2,4-Oxadiazole derivative (3b) | MAO-B | 140.02 µM | More potent than reference biperiden | nih.gov |

| 1,2,4-Oxadiazole derivative (4c) | MAO-B | 117.43 µM | More potent than reference biperiden | nih.gov |

The 1,2,4-oxadiazole scaffold is a key component in the design of inhibitors for various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR): Several 1,2,4-oxadiazole-based compounds have been designed and tested for their antiproliferative effects via EGFR tyrosine kinase (EGFR-TK) inhibition. These compounds have demonstrated promising activity against cancer cell lines, with IC₅₀ values in the low micromolar range against EGFR. frontiersin.org

BRAFV600E: Hybrids combining 1,2,4-oxadiazole with quinazoline-4-one or triazole moieties have been developed as potent inhibitors of the BRAFV600E mutant kinase, a key driver in melanoma. frontiersin.orgresearchgate.net These compounds can act as dual EGFR/BRAFV600E inhibitors, offering a multi-targeted approach to cancer therapy. frontiersin.org

MAPK P38: A series of 2,3,4-triaryl-1,2,4-oxadiazol-5-ones, designed as azastilbene derivatives, were identified as effective inhibitors of p38α mitogen-activated protein kinase (MAPK). Molecular modeling confirmed their binding within the ATP binding pocket of the kinase. nih.gov Certain derivatives with a 4-fluoro-phenyl/pyridinyl motif showed good inhibitory activity, with IC₅₀ values ranging from 0.10 to 5.1 µM. nih.gov

RET Kinase: The inhibitory potential of 1,2,4-oxadiazole derivatives has also been noted against Rearranged during Transfection (RET) kinase, another important target in cancer therapy. nih.gov

| Target Kinase | Compound Class | Key Findings | Reference |

| EGFR, BRAFV600E | Quinazoline-4-one/1,2,4-oxadiazole hybrids | Potent dual inhibitors with encouraging antiproliferative actions. | frontiersin.org |

| p38α MAPK | 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones | Good inhibitory activity (IC₅₀ in the range of 0.10–5.1 µM). | nih.gov |

| BRAF | Triazolo oxadiazole hybrids | Promising therapeutic candidates for targeting both wild-type and mutant B-Raf forms. | researchgate.net |

Compounds containing a 1,2,4-oxadiazole ring linked to a primary sulfonamide group have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govunipi.it These enzymes are involved in pH regulation and are validated targets for various diseases, including cancer.

Studies have shown that 1,2,4-oxadiazol-5-yl-benzenesulfonamides exhibit potent inhibition, particularly against the cancer-related isoforms hCA IX and hCA XII. nih.govunipi.it Some of these compounds have demonstrated subnanomolar inhibition constants and have shown selective cytotoxicity against cancer cells in hypoxic environments. unipi.it

The 1,2,4-oxadiazole ring has been used as a bioisosteric replacement for the amide bond in the design of dipeptidomimetic inhibitors of nitric oxide synthases (NOS). nih.gov These enzymes (nNOS, iNOS, and eNOS) are responsible for the production of nitric oxide, a key signaling molecule. Overproduction of NO by nNOS and iNOS is implicated in various pathological conditions. nih.gov

A series of compounds featuring an S-ethylisothiocitrullin-like moiety connected to an extension via a 1,2,4-oxadiazole link were developed as potent inhibitors of neuronal (nNOS) and inducible (iNOS) NOS, with significant selectivity against the endothelial isoform (eNOS). nih.gov The substitution of the primary amine on the scaffold generally led to more potent compounds, with IC₅₀ values reaching the submicromolar range for nNOS inhibition. nih.gov

Receptor Ligand Studies (e.g., Sigma-1 Receptor)

Beyond enzyme inhibition, 1,2,4-oxadiazole derivatives have been developed as high-affinity ligands for various receptors, demonstrating their potential in modulating receptor-mediated signaling pathways.

A notable example is the development of phenyl-1,2,4-oxadiazole derivatives as ligands for the Sigma-1 (σ1) receptor. nih.gov The σ1 receptor is a unique ligand-operated chaperone protein involved in cellular stress responses and is a target for treating neuropathic pain and neurodegenerative disorders. Structure-activity relationship studies identified 1-{4-[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}piperidine as a compound with excellent affinity for the σ1 receptor and high selectivity over the σ2 receptor. nih.gov This compound exhibited potent antihyperalgesic activity in preclinical models of pain, highlighting the therapeutic potential of 1,2,4-oxadiazoles as σ1 receptor modulators. nih.gov

Cellular Pathway Modulation in In Vitro Models

The 1,2,4-oxadiazole scaffold is a key component in a variety of compounds that have been demonstrated to modulate cellular pathways in laboratory settings. These derivatives have shown significant potential as anticancer and antimicrobial agents by interfering with fundamental cellular processes, including programmed cell death, cell proliferation, and microbial viability.

Induction of Apoptosis in Cancer Cell Lines

A significant breakthrough in the study of 1,2,4-oxadiazoles was the discovery of 3,5-diarylsubstituted derivatives as a new class of apoptosis inducers nih.gov. Apoptosis, or programmed cell death, is a critical pathway for cancer therapy, and compounds that can trigger this process are of high interest.

Research has shown that certain 1,2,4-oxadiazole derivatives exert their cytotoxic effects by activating apoptotic cascades within cancer cells. For instance, a series of 3-Aryl-5-aryl-1,2,4-oxadiazoles were identified as novel apoptosis inducers that function through the activation of caspase-3, a key executioner enzyme in the apoptotic pathway mdpi.com. Further analysis through Western blots revealed that one such compound increased the expression level of the p53 tumor suppressor protein and promoted the cleavage of caspase-3 in MCF-7 breast cancer cells, confirming the activation of the apoptotic pathway nih.gov.

Similarly, studies on other related oxadiazole isomers, such as 1,3,4-oxadiazole (B1194373) derivatives, have reinforced the apoptosis-inducing potential of this heterocyclic class. In tests against the A549 human lung cancer cell line, certain 1,3,4-oxadiazole compounds were found to cause cell death at a high rate through apoptosis acs.org. For example, compounds 4i and 4h induced apoptosis at rates of 21.54% and 19.20%, respectively, which was significantly higher than the 10.07% rate induced by the established chemotherapy drug cisplatin acs.org. This body of research highlights the ability of oxadiazole-containing compounds to selectively eliminate cancerous cells by triggering their self-destruction mechanisms.

Table 1: Selected Oxadiazole Derivatives and their Apoptotic Activity

| Compound Class | Key Findings | Cancer Cell Line(s) | Reference |

|---|---|---|---|

| 3,5-Diarylsubstituted 1,2,4-oxadiazoles | Identified as a new series of apoptosis inducers. | Not specified | nih.gov |

| 1,2,4-Oxadiazole derivative | Increased p53 expression and caspase-3 cleavage. | MCF-7 | nih.gov |

| 3-Aryl-5-aryl-1,2,4-oxadiazoles | Act as apoptosis inducers through caspase-3 activation. | Breast and colorectal | mdpi.com |

| 1,3,4-Oxadiazole derivative 4i | Caused 21.54% apoptotic cell death. | A549 | acs.org |

| 1,3,4-Oxadiazole derivative 4h | Caused 19.20% apoptotic cell death. | A549 | acs.org |

Antiproliferative Effects on Cellular Systems

The 1,2,4-oxadiazole core is a constituent of numerous derivatives that exhibit potent antiproliferative activity against a wide spectrum of human cancer cell lines nih.govnih.gov. The antiproliferative action is often linked to the ability of these compounds to arrest the cell cycle and induce apoptosis tandfonline.com.

One derivative, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline , showed moderate activity against a panel of 11 cancer cell lines and served as a precursor for the synthesis of new compounds with enhanced antiproliferative capabilities nih.gov. Subsequent research has yielded a vast library of 1,2,4-oxadiazole compounds with significant cytotoxic effects. For example, a series of novel 1,2,3-triazole/1,2,4-oxadiazole hybrids demonstrated promising antiproliferative action with GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values ranging from 28 to 104 nM against four different human cancer cell lines tandfonline.com.

The potency of these compounds can be substantial, with some derivatives showing higher activity than established drugs like doxorubicin. For instance, 1,2,4-oxadiazole-fused-imidazothiadiazole derivatives 13a–b displayed good antitumor activity with IC₅₀ values between 0.11–1.47 μM against A375, MCF-7, and ACHN cancer cell lines nih.gov. Another study involving 1,2,4-oxadiazoles linked with benzimidazole found that compounds 14a–d had higher biological activity than doxorubicin, with IC₅₀ values in the range of 0.12–2.78 μM against MCF-7, A549, and A375 cells nih.gov.

Table 2: Antiproliferative Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound(s) | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline (1) | Panel of 11 lines including CXF HT-29, GXF 251, LXFA 629 | Mean IC₅₀ ≈ 92.4 μM | nih.gov |

| 9a–c (1,2,4-Oxadiazole derivatives) | MCF-7 | IC₅₀: 0.48, 0.78, 0.19 μM | nih.gov |

| 9a–c (1,2,4-Oxadiazole derivatives) | HCT-116 | IC₅₀: 5.13, 1.54, 1.17 μM | nih.gov |

| 13a–b (1,2,4-Oxadiazole-fused-imidazothiadiazole) | A375, MCF-7, ACHN | IC₅₀: 0.11–1.47 μM | nih.gov |

| 14a–d (1,2,4-Oxadiazole-benzimidazole) | MCF-7, A549, A375 | IC₅₀: 0.12–2.78 μM | nih.gov |

| 7a–o (1,2,3-Triazole/1,2,4-oxadiazole hybrids) | HT-29, A-549, Panc-1, MCF-7 | GI₅₀: 28–104 nM | tandfonline.com |

| 8 (Ribose-derivative with 1,2,4-oxadiazole) | WiDr | GI₅₀: 4.5 μM | nih.gov |

Antimicrobial Modalities and Membrane Interactions

Derivatives containing the oxadiazole ring have demonstrated a broad range of antimicrobial activities, including antibacterial and antifungal properties nih.gov. While much of the detailed research focuses on the 1,3,4-oxadiazole isomer, these findings underscore the potential of the broader oxadiazole class in combating microbial pathogens.

Compounds featuring the 1,3,4-oxadiazole nucleus have shown potent activity against various strains of Staphylococcus aureus, a major cause of hospital-acquired infections nih.gov. In one study, three 1,3,4-oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml against seven S. aureus strains. These compounds not only inhibited the growth of planktonic (free-floating) cells but also demonstrated bactericidal activity, killing the cells within 24 hours at four times the MIC nih.gov.

A crucial aspect of their antimicrobial action is the ability to interfere with biofilm formation, a key virulence factor for many bacteria. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The aforementioned 1,3,4-oxadiazole derivatives were found to prevent S. aureus biofilm formation in a dose-dependent manner and were also effective against mature, pre-formed biofilms. This activity was linked to the downregulation of the biofilm-related gene spa nih.gov. The ability of oxadiazole compounds to participate in hydrogen-bonding interactions may contribute to their enhanced biological activity nih.gov.

**Table 3: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives against *S. aureus***

| Compound | Activity | MIC Range (μg/ml) | Biofilm Inhibition Concentration (μg/ml) | Reference |

|---|---|---|---|---|

| OZE-I | Bactericidal | 4–16 | 8–32 | nih.gov |

| OZE-II | Bactericidal | 4–16 | 8–32 | nih.gov |

| OZE-III | Bactericidal | 8–32 | 8–32 | nih.gov |

Computational Chemistry and Molecular Modeling in 1 1,2,4 Oxadiazol 5 Yl Ethanamine Research

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are foundational steps in modern drug discovery, allowing for the rapid assessment of large compound libraries against a biological target. For the 1,2,4-oxadiazole (B8745197) class of compounds, these methods have been instrumental in identifying potential inhibitors for various diseases.

Virtual screening approaches, which can be either structure-based or ligand-based, have been successfully employed to identify commercially available 1,2,4-oxadiazole derivatives as non-covalent inhibitors of the human 20S proteasome, a key target in cancer therapy. nih.gov This process involves computationally docking vast numbers of molecules into the active site of the target protein to predict binding affinity and mode.

Furthermore, in silico screening is crucial for evaluating the drug-like properties of newly designed compounds. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a common component of this process. For instance, a series of 5-fluoro-1-(4-(5-substituted phenyl-1,2,4-oxadiazol-3-yl)benzyl)pyrimidine-2,4(1H,3H)-dione derivatives were screened in silico using software like DataWarrior to assess their compliance with Lipinski's rule of five and to predict potential toxicity. nih.gov Similarly, SwissADME is another tool used to predict the oral absorption and bioavailability of novel 1,2,4-oxadiazole derivatives. mdpi.com These predictive models help to filter out compounds with unfavorable pharmacokinetic profiles early in the discovery pipeline, saving time and resources. chemmethod.com

The design of novel 1,2,4-oxadiazole derivatives is often guided by the outcomes of these screening efforts. For example, based on 3D-QSAR results, new molecules with varied substituents have been designed to enhance anticancer activity. researchgate.net This iterative cycle of design, prediction, and synthesis is a hallmark of contemporary medicinal chemistry.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. This technique provides detailed insights into the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For derivatives of 1,2,4-oxadiazole, molecular docking has been widely used to understand their mechanism of action and to guide the design of more effective compounds.

In the context of anticancer research, docking studies have been performed on 1,2,4-oxadiazole derivatives targeting various cancer-related proteins. For example, a series of 2,5-disubstituted 1,3,4-oxadiazoles were docked into the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase domain (PDB: 1M17). semanticscholar.org These studies revealed that the nitrogen atoms of the oxadiazole ring often form crucial hydrogen bonds with key amino acid residues, such as Met 769, in the active site. semanticscholar.org In another study, novel 1,3,4-oxadiazole (B1194373) derivatives were docked against the E. coli DNA gyrase (PDB: 6rks), where the oxadiazole nucleus was found to interact with residues like Alanine A:421, Valine A:420, and Tyrosine A:478. mdpi.com

The binding affinity, often expressed as a docking score in kcal/mol, is a key output of these simulations. The table below summarizes docking results for various 1,2,4-oxadiazole derivatives against different biological targets.

| Compound Class | Target Protein | PDB ID | Key Interacting Residues | Docking Score (kcal/mol) | Reference |

| 2,5-Disubstituted 1,3,4-oxadiazoles | EGFR Tyrosine Kinase | 1M17 | Met 769 | -6.26 to -7.89 | semanticscholar.org |

| 1,3,4-Oxadiazole analogues | E. coli DNA Gyrase | 6rks | Alanine A:421, Valine A:420, Tyrosine A:478 | -8 to -9 | mdpi.com |

| Tris-heterocyclic compounds | S. aureus Biotin Protein Ligase | 4dq2 | - | - | rdd.edu.iq |

| 1,2,4-Oxadiazole-linked 5-fluorouracil (B62378) | Human VGEFR-2 | 1YWN | - | - | nih.gov |

These docking studies not only help in understanding the binding mode but also in explaining the structure-activity relationships observed in biological assays.

Molecular Dynamics Simulations for Conformational Analysis and Stability

MD simulations have been applied to study 1,2,4-oxadiazole derivatives to validate docking results and to gain a deeper understanding of their interactions. For instance, a 100 ns all-atom MD simulation was conducted to evaluate the stability of a potent 1,2,3-oxadiazole derivative in complex with the DPP-IV enzyme. chemmethod.com Such simulations can reveal the persistence of key interactions, like hydrogen bonds and hydrophobic contacts, throughout the simulation, highlighting the robust nature of the binding. chemmethod.comisc.ac

In a study on novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives, MD simulations revealed that the most active compound could effectively bind to the active site of class II histone deacetylase (HDAC). nih.gov Similarly, MD simulations were used to study the interaction of 1,2,4-oxadiazole derivatives with target proteins from Leishmania infantum, providing insights into their potential as antileishmanial agents. mdpi.com The stability of the complex over the simulation time, often analyzed by the root-mean-square deviation (RMSD) of the protein and ligand, is a key indicator of a stable binding mode.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and molecular properties of compounds like 1-(1,2,4-Oxadiazol-5-yl)ethanamine. These methods are used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

DFT studies have been employed to investigate the electronic properties of novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives, correlating these properties with their observed antifungal activity. nih.gov The calculated HOMO and LUMO energies can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.

The reactivity of the 1,2,4-oxadiazole ring itself has been a subject of theoretical investigation. It is considered to be among the less aromatic of the five-membered heterocyclic systems, which influences its chemical reactivity and potential for rearrangement. researchgate.net Quantum chemical calculations can help to predict the most likely sites for electrophilic or nucleophilic attack, guiding the synthesis of new derivatives and understanding their metabolic stability.

Predictive Modeling for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed compounds and for understanding the structural features that are important for their biological function.

For 1,2,4-oxadiazole derivatives, 3D-QSAR studies have been performed to elucidate the structural requirements for anticancer activity. researchgate.netiaea.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. The resulting models are often visualized as contour maps that indicate regions where certain properties (e.g., steric bulk, positive or negative electrostatic potential) would enhance or diminish biological activity.

In one such study on 1,2,4-oxadiazole derivatives, a 3D-QSAR model was developed that successfully guided the design of new, more potent anticancer compounds. researchgate.net Another study focused on 1,2,4-oxadiazole derivatives as inhibitors of Sortase A, an important enzyme in Gram-positive bacteria. The developed 3D-QSAR model showed good predictive power and was used to understand the structure-activity relationships within this class of antibacterial agents. nih.gov

The statistical quality of a QSAR model is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²). A high value for these parameters indicates a robust and predictive model.

| QSAR Model | Target/Activity | q² | R² | Reference |

| 3D-QSAR (kNN-MFA) | Sortase A Inhibition | 0.6319 | 0.9235 | nih.gov |

| 3D-QSAR (CoMFA, CoMSIA) | Anticancer Activity | - | - | researchgate.net |

These predictive models, in conjunction with other computational techniques, play a crucial role in the rational design and optimization of 1,2,4-oxadiazole-based compounds for various therapeutic applications.

Emerging Research Directions and Future Perspectives in 1 1,2,4 Oxadiazol 5 Yl Ethanamine Studies

Development of Novel 1,2,4-Oxadiazole (B8745197) Hybrid Systems and Scaffolds

A key direction in the evolution of 1,2,4-oxadiazole chemistry is the design and synthesis of hybrid molecules. This strategy involves combining the 1,2,4-oxadiazole moiety with other pharmacologically important scaffolds to create novel compounds with potentially synergistic or enhanced biological activities. nih.gov The goal is to develop molecules with improved therapeutic profiles compared to existing drugs. nih.gov

Recent research has focused on creating hybrids for various therapeutic areas, particularly in oncology. For example, a novel series of 1,2,4-oxadiazole/quinazoline-4-one hybrids was developed as multitargeted inhibitors for cancer treatment. frontiersin.org This approach aims to overcome drug resistance by simultaneously targeting multiple signaling pathways involved in tumor growth, such as EGFR and BRAF. frontiersin.org Similarly, researchers have synthesized hybrids incorporating the 1,2,4-oxadiazole ring with moieties like triaryl-imidazole and 5-fluorouracil (B62378) to create potent anticancer agents. frontiersin.orgnih.gov

The versatility of the 1,2,4-oxadiazole scaffold extends beyond medicinal applications, with derivatives being explored in agrochemistry and materials science. rsc.orglifechemicals.com In materials science, these compounds have been used as subunits to create liquid crystals and luminescent materials. lifechemicals.comnih.gov The combination of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) rings has been explored to develop new energetic materials, demonstrating the potential for creating novel scaffolds by linking different heterocyclic systems. nih.gov

| Hybrid System/Scaffold | Target Application | Significance |

| 1,2,4-Oxadiazole/Quinazoline-4-one | Anticancer | Development of multitargeted inhibitors (e.g., EGFR/BRAFV600E) to combat drug resistance. frontiersin.org |

| 1,2,4-Oxadiazole-5-fluorouracil | Anticancer | Combining the oxadiazole scaffold with a known chemotherapeutic agent to enhance efficacy. nih.gov |

| 1,2,4-Oxadiazole-Triaryl-imidazole | Anticancer | Creation of potent derivatives targeting cancer cell proliferation. frontiersin.org |

| 1,2,4-Oxadiazole-Benzene Sulfonamides | Anticancer | High activity and selectivity as carbonic anhydrase (CA) inhibitors. nih.gov |

| Bi-1,2,4-oxadiazole Ligands | Coordination Chemistry | Formation of metal complexes and coordination polymers with potential catalytic or material applications. nih.gov |

Advanced Synthetic Strategies for Complex Architectures

The growing interest in 1,2,4-oxadiazole derivatives has spurred the development of advanced and efficient synthetic methodologies. benthamdirect.com Researchers are moving beyond classical synthesis to embrace modern techniques that allow for the construction of complex molecular architectures with greater ease and scalability. nih.gov

Modern synthetic approaches include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields for the formation of 3,5-disubstituted 1,2,4-oxadiazoles. nih.govbenthamdirect.comorganic-chemistry.org

Solid-Phase Synthesis: This method is valuable for creating libraries of 1,2,4-oxadiazole derivatives for high-throughput screening in drug discovery. benthamdirect.com

One-Pot Protocols: Convenient and inexpensive one-pot reactions have been developed for synthesizing α-amino acid-derived 1,2,4-oxadiazoles, streamlining the production process. organic-chemistry.org

Transition-Metal Catalysis: The use of transition metals as catalysts is an emerging area for improving the efficiency of 1,2,4-oxadiazole core construction. nih.gov

Novel Reagents and Reactions: Iron(III) nitrate (B79036) has been used to mediate the selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org Another strategy involves the cyclocondensation of amidine oximes with reagents like trichloroacetic anhydride (B1165640) to prepare specific derivatives. nih.gov

A common and versatile method for synthesizing the 1,2,4-oxadiazole ring involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative (such as an acid chloride or ester) or a nitrile. nih.govnih.gov For instance, the synthesis of 1,2,4-oxadiazole linked 5-fluorouracil derivatives involved reacting an amidoxime intermediate with various substituted benzoic acids. nih.gov Similarly, complex quinoline-linked 1,2,4-oxadiazole benzamides were synthesized through a multi-step process starting with the formation of a methyl benzoate (B1203000) derivative. mdpi.com These advanced strategies are crucial for generating the structurally diverse and complex molecules needed for modern drug discovery programs.

Elucidation of Broader Biological Activities and Novel Molecular Targets

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkably broad spectrum of biological activities. nih.govresearchgate.net This versatility has made it a significant focus in the search for treatments for a wide array of diseases. nih.govresearchgate.net

The range of documented biological activities includes:

Anticancer: This is one of the most extensively studied areas. researchgate.netmdpi.com Derivatives have shown efficacy against numerous cancer cell lines by inducing apoptosis and inhibiting key signaling pathways. mdpi.comchim.it Some compounds act as dual EGFR/BRAF inhibitors or target carbonic anhydrases. nih.govfrontiersin.org

Antimicrobial: 1,2,4-oxadiazoles have demonstrated potent activity against drug-resistant pathogens. researchgate.net Certain derivatives act as inhibitors of penicillin-binding protein 2a (PBP2a) in Methicillin-Resistant Staphylococcus aureus (MRSA). chim.it

Anti-inflammatory: The anti-inflammatory potential of this scaffold is a significant area of investigation. nih.govresearchgate.net

Neuroprotective and CNS Activities: Derivatives have shown promise in models of neurodegenerative diseases like Alzheimer's. researchgate.net Additionally, specific compounds have been identified as potent and selective monoamine oxidase (MAO) inhibitors, particularly for MAO-B, suggesting applications in treating Parkinson's disease and depression. nih.govmdpi.com

Metabolic Diseases: Novel 1,2,4-oxadiazole derivatives have been identified as antagonists of the farnesoid X receptor (FXR) and agonists of the pregnane (B1235032) X receptor (PXR), which are nuclear receptors involved in metabolic regulation. nih.gov

This wide range of effects underscores the ability of the 1,2,4-oxadiazole scaffold to interact with multiple biological targets. nih.gov

| Derivative/System | Biological Activity | Molecular Target(s) |

| 1,2,4-Oxadiazole/Quinazoline-4-one Hybrids | Anticancer | EGFR, BRAFV600E frontiersin.org |

| Indole-containing 1,2,4-Oxadiazoles | Antibacterial (MRSA) | Penicillin-binding protein 2a (PBP2a) chim.it |

| 1,2,4-Oxadiazole-Arylsulfonamides | Anticancer | Carbonic Anhydrases (CAs) nih.gov |

| 1,2,4-Oxadiazin-5(6H)-ones | Neuroprotective | Monoamine Oxidase B (MAO-B) nih.govmdpi.com |

| 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core | Metabolic Regulation | Farnesoid X Receptor (FXR) Antagonist, Pregnane X Receptor (PXR) Agonist nih.gov |

| 1,2,4-Oxadiazole Derivatives | Neuroprotective | mGluR1 (potential target in Alzheimer's Disease therapy) researchgate.net |

Applications as Chemical Probes in Biological Systems

Beyond direct therapeutic applications, there is an emerging interest in using heterocyclic compounds like oxadiazoles (B1248032) as chemical probes to investigate biological systems. These probes are powerful tools for studying cellular processes, identifying new drug targets, and validating mechanisms of action.

While research into 1-(1,2,4-Oxadiazol-5-yl)ethanamine and its close analogues as chemical probes is still in its early stages, the broader oxadiazole class has shown significant promise. For example, a probe molecule based on the related 1,3,4-oxadiazole scaffold was developed for the selective fluorescent detection of tin ions (Sn⁴⁺). researchgate.net This demonstrates the potential of the oxadiazole ring to be incorporated into sensor molecules.

The inherent photochemical properties of the 1,2,4-oxadiazole ring could be harnessed to develop photoactivatable probes. nih.govscilit.com Such probes remain inactive until irradiated with light of a specific wavelength, allowing for precise spatial and temporal control over their activity within a biological system. This could be particularly useful for studying dynamic cellular events or for targeted drug delivery. The coordination of 1,2,4-oxadiazole ligands with metal complexes also opens avenues for creating new types of probes or sensors. nih.gov As synthetic methodologies become more advanced, the design and creation of sophisticated 1,2,4-oxadiazole-based chemical probes for exploring complex biological questions represents a promising future direction.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(1,2,4-oxadiazol-5-yl)ethanamine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via cyclization of amidoxime precursors or halogen-mediated coupling. For example, bromination of styryl-oxadiazole intermediates followed by dehydrobromination with NaNH₂ in liquid ammonia (-70°C to -60°C) yields acetylenic oxadiazoles, albeit with moderate yields (32–54%) . Optimization involves adjusting reaction time, temperature, and stoichiometry. Purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures improves purity. Characterization by ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis is critical to confirm structural integrity .

Q. How can the structural configuration of this compound be confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural confirmation. For instance, crystallographic data for analogous oxadiazole derivatives (e.g., compound 7b in ) were refined using SHELX software, which provides precise bond lengths, angles, and torsion angles . Complementary techniques include FT-IR (to confirm functional groups like C=N and N-O) and 2D NMR (COSY, HSQC) to resolve proton-proton coupling and carbon assignments .

Q. What are the common impurities or by-products encountered during synthesis, and how are they mitigated?

- Methodology : By-products often arise from incomplete cyclization (e.g., unreacted amidoximes) or side reactions during halogenation. For example, bromination of styryl-oxadiazoles can yield diastereomeric dibromo derivatives (e.g., 2a-g in ), requiring careful monitoring via TLC or HPLC. Mitigation strategies include using excess NaNH₂ for complete dehydrobromination and optimizing reaction stoichiometry. Impurity profiling via LC-MS or GC-MS ensures batch consistency .

Advanced Research Questions

Q. How does this compound behave under superelectrophilic conditions, and what mechanistic insights are available?

- Methodology : In triflic acid (TfOH), the oxadiazole ring undergoes electrophilic activation, leading to regioselective hydroarylation of acetylenic substituents. DFT calculations reveal that protonation at the oxadiazole N-atom generates superelectrophilic intermediates, which react with arenes to form diarylethenyl derivatives (e.g., E/Z-5-(2,2-diarylethenyl)-oxadiazoles ) . Kinetic studies (monitored by ¹H NMR) and isotopic labeling (e.g., D-TfOH) can elucidate protonation pathways and intermediates.

Q. What computational approaches are used to predict the reactivity and stability of this compound derivatives?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity/nucleophilicity. For example, studies on analogous oxadiazoles show that electron-withdrawing substituents stabilize the ring by lowering LUMO energy . Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets like serotonin receptors (e.g., 5-HT₁B in ), guiding structure-activity relationship (SAR) studies.

Q. How can contradictions in biological activity data for oxadiazole derivatives be resolved?

- Methodology : Discrepancies often arise from assay variability (e.g., cell lines, receptor isoforms). For instance, L-694,247 ( ), a 1,2,4-oxadiazole-containing serotonin agonist, shows divergent activity in rodent vs. human models due to species-specific receptor conformations. Standardization includes:

- Using isogenic cell lines and validated receptor-binding assays (e.g., radioligand displacement).

- Cross-validating results with orthogonal techniques (e.g., calcium flux assays vs. cAMP quantification).

- Applying multivariate statistical analysis (e.g., PCA) to distinguish assay artifacts from true bioactivity .

Q. What strategies are effective for resolving stereochemical challenges in oxadiazole derivatives?

- Methodology : Chiral oxadiazoles (e.g., ) require enantioselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed cross-coupling). For example, 3-Pyrrolidinamine derivatives ( ) were resolved via chiral HPLC (Chiralpak AD-H column). Stereochemical assignments are confirmed by circular dichroism (CD) spectroscopy or XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.